

Technical Guide: 2-Amino-3-iodonaphthalene

(CAS Registry Number: 116632-14-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-iodonaphthalene

Cat. No.: B185777

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Amino-3-iodonaphthalene**, a halogenated aromatic amine with potential applications in chemical synthesis and drug discovery. This document consolidates available information on its chemical properties, synthesis methodologies, and potential for further investigation. While direct biological data on this specific compound is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in exploring its utility as a building block for novel therapeutic agents.

Chemical and Physical Properties

2-Amino-3-iodonaphthalene, also known as 3-iodo-2-naphthylamine, is an organic compound with the chemical formula $C_{10}H_8IN$. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Registry Number	116632-14-5	
Molecular Formula	C ₁₀ H ₈ IN	
Molecular Weight	269.08 g/mol	
Appearance	Not specified in available literature	
Storage Temperature	2-8 °C under inert gas (Nitrogen or Argon)	[1]

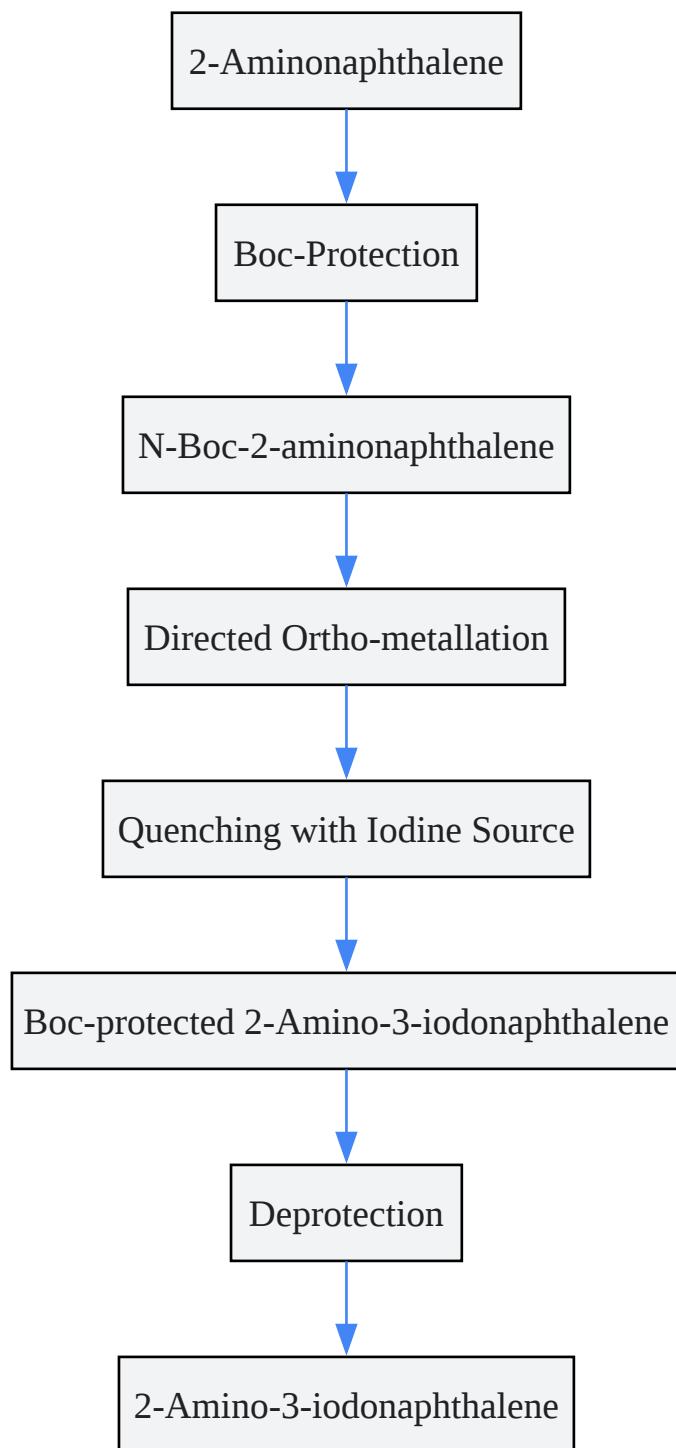
Synthesis of 2-Amino-3-iodonaphthalene

Several synthetic routes for the preparation of **2-Amino-3-iodonaphthalene** have been reported. The primary methods include halogen exchange followed by reduction, and directed ortho-metallation.

Synthesis via Directed Ortho-metallation of Boc-Protected 2-Aminonaphthalene

A convenient and regioselective method for the synthesis of **2-Amino-3-iodonaphthalene** involves the directed ortho-metallation of N-Boc-protected 2-aminonaphthalene.^[2] This approach provides a good yield of the desired 3-iodo isomer over the 1-iodo isomer.^[2]

Experimental Protocol:


A detailed experimental protocol for a modified ortho-metallation approach is described in the literature.^[2] The general steps are as follows:

- Protection of 2-Aminonaphthalene: The amino group of 2-aminonaphthalene is first protected with a tert-butoxycarbonyl (Boc) group.
- Ortho-metallation and Iodination: The Boc-protected intermediate undergoes directed ortho-metallation, followed by quenching with an iodine source (e.g., 1,2-diiodoethane) to introduce the iodine atom at the 3-position.

- Deprotection: The Boc protecting group is subsequently cleaved to yield the final product, **2-Amino-3-iodonaphthalene**.

The reaction is regioselective, favoring the 3-iodo isomer.[\[2\]](#)

Logical Workflow for Ortho-metallation Synthesis:

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Amino-3-iodonaphthalene** via ortho-metallation.

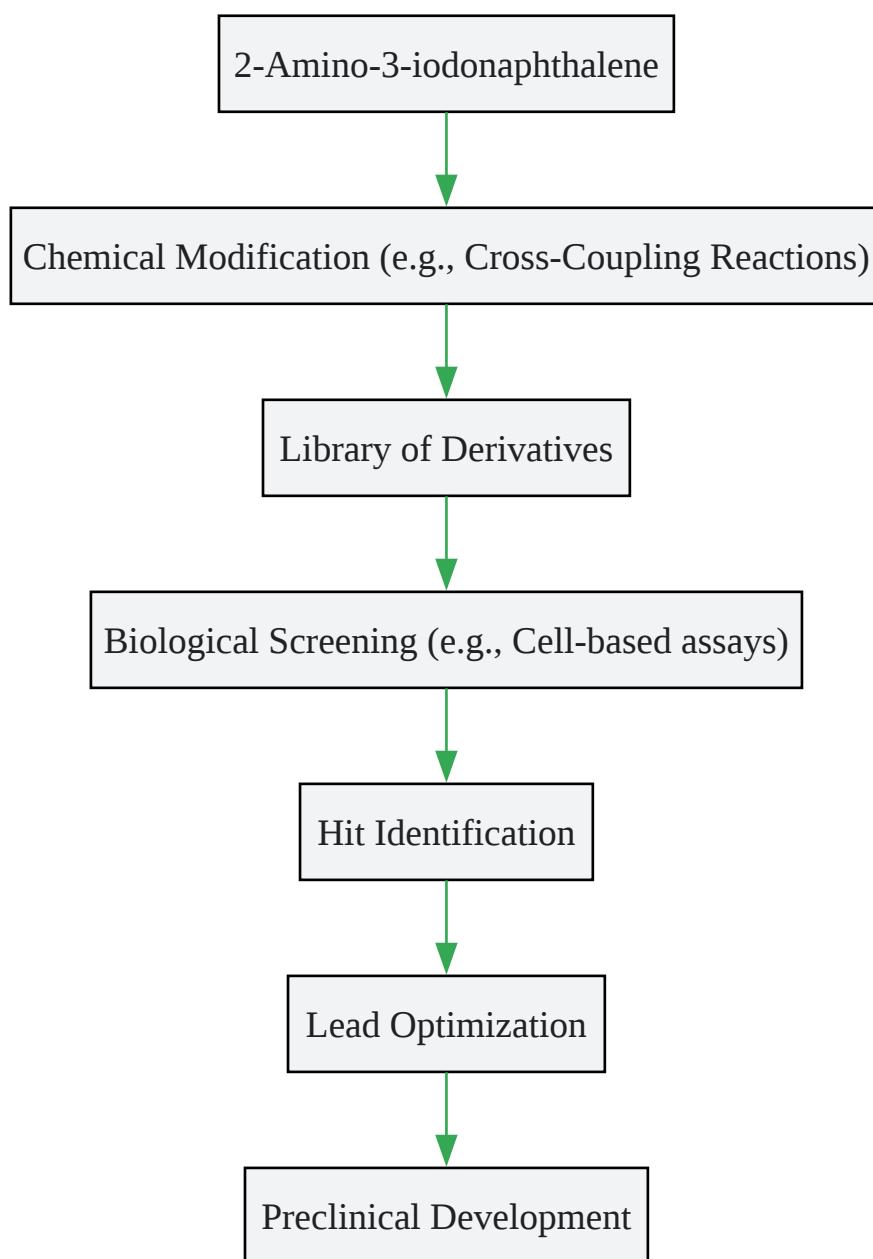
Spectroscopic Data

The structure of the synthesized **2-Amino-3-iodonaphthalene** can be confirmed by spectroscopic methods.

Spectroscopic Data	Values	Reference
¹ H NMR	The proton NMR spectrum is a key tool for distinguishing between the 1-iodo and 3-iodo isomers. The absence of a pair of singlets for the homonuclear protons is indicative of the 3-iodo structure.	[2]
¹³ C NMR	The carbon NMR spectrum provides further confirmation of the carbon skeleton and the position of the substituents.	[2]

Potential Applications in Drug Development

While specific biological activities for **2-Amino-3-iodonaphthalene** are not extensively documented in the public domain, its structural features suggest potential as a scaffold or intermediate in medicinal chemistry. The aminonaphthalene core is present in various biologically active molecules, and the iodo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.


Derivatives of aminonaphthalenes have been investigated for a range of therapeutic areas, including:

- **Anticancer Agents:** Various aminonaphthalene derivatives have been synthesized and evaluated for their cytotoxic activity against different cancer cell lines.[3][4]

- Antimicrobial Agents: Some aminonaphthalene compounds have demonstrated antimicrobial properties.

The presence of the iodine atom in **2-Amino-3-iodonaphthalene** makes it a valuable precursor for introducing further molecular diversity through reactions like the Suzuki, Heck, or Sonogashira couplings. These reactions are fundamental in modern drug discovery for the synthesis of complex organic molecules.

Potential Drug Discovery Workflow:

[Click to download full resolution via product page](#)

Caption: Potential workflow for drug discovery using **2-Amino-3-iodonaphthalene**.

Conclusion

2-Amino-3-iodonaphthalene is a readily accessible chemical entity with established synthetic routes. While direct data on its biological activity is currently scarce, its structural characteristics position it as a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The methodologies and information presented in this guide are intended to facilitate further research into the properties and applications of this compound and its derivatives in the fields of medicinal chemistry and drug development. Further investigation into its biological profile is warranted to unlock its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. open.library.ubc.ca [open.library.ubc.ca]
- 2. Reaction of 2-Naphthylamine with Sodium Iodate/Sodium Sulfite: Sy...: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-3-iodonaphthalene (CAS Registry Number: 116632-14-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185777#2-amino-3-iodonaphthalene-cas-registry-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com